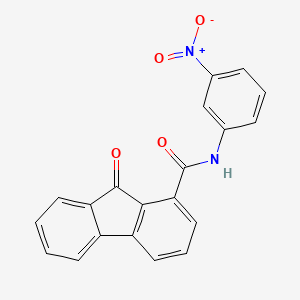

N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in laboratory experiments. It is a potent inhibitor of Cl^- channels and exhibits anti-inflammatory and analgesic properties.

Mechanism of Action

N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid inhibits Cl^- channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel protein, which prevents Cl^- ions from passing through the channel. N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid has been shown to inhibit various types of Cl^- channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the Ca2+-activated Cl^- channel, and the volume-regulated anion channel.

Biochemical and Physiological Effects:

The inhibition of Cl^- channels by N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid can have various biochemical and physiological effects. In epithelial cells, it can lead to a decrease in Cl^- secretion and an increase in Na+ absorption, which can result in the reduction of fluid secretion. In smooth muscle cells, it can lead to relaxation and dilation of blood vessels. In neurons, it can lead to the modulation of synaptic transmission and the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid in lab experiments is its potent inhibitory effects on Cl^- channels. This allows researchers to study the physiological effects of Cl^- channel inhibition in various cell types. However, one limitation of using N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid is its potential off-target effects. N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid has been shown to inhibit other ion channels and transporters, which can complicate the interpretation of experimental results.

Future Directions

For the use of N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid in scientific research include investigating its effects in various disease models, developing more selective inhibitors of Cl^- channels, and developing N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid analogs with improved pharmacological properties.

Synthesis Methods

N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid can be synthesized by the reaction of 3-nitrobenzoyl chloride with 9-oxo-9H-fluorene-1-carboxylic acid in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid has been extensively used in scientific research due to its potent inhibitory effects on Cl^- channels. It has been shown to inhibit Cl^- channels in various cell types, including epithelial cells, smooth muscle cells, and neurons. This inhibition leads to a decrease in Cl^- transport and can have various physiological effects.

properties

IUPAC Name |

N-(3-nitrophenyl)-9-oxofluorene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4/c23-19-16-8-2-1-7-14(16)15-9-4-10-17(18(15)19)20(24)21-12-5-3-6-13(11-12)22(25)26/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDSDZMZMOPOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)

![4-(2-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5030644.png)

![methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)

![N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5030660.png)

![N-[4-(2-amino-3-cyano-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5030663.png)

![2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5030664.png)

![N-(4-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5030676.png)

![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[benzyl(methyl)amino]-2-indanecarboxamide](/img/structure/B5030677.png)

![7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5030680.png)

![2-(4-methylphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5030689.png)

![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5030705.png)